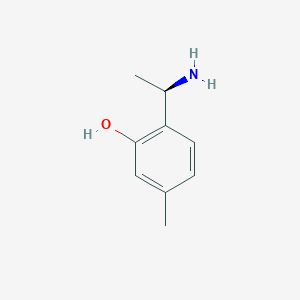

(R)-2-(1-Aminoethyl)-5-methylphenol

説明

(R)-2-(1-Aminoethyl)-5-methylphenol is a chiral phenolic compound featuring an aminoethyl substituent at the ortho position of the aromatic ring and a methyl group at the para position. Its stereochemistry at the aminoethyl group (R-configuration) distinguishes it from its enantiomer (S)-2-(1-Aminoethyl)-5-methylphenol. This compound is of interest in medicinal chemistry and organic synthesis due to its structural similarity to bioactive amines and phenols, which often exhibit antimicrobial, antioxidant, or receptor-binding properties.

特性

分子式 |

C9H13NO |

|---|---|

分子量 |

151.21 g/mol |

IUPAC名 |

2-[(1R)-1-aminoethyl]-5-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,7,11H,10H2,1-2H3/t7-/m1/s1 |

InChIキー |

YFCQLDACTNMCAO-SSDOTTSWSA-N |

異性体SMILES |

CC1=CC(=C(C=C1)[C@@H](C)N)O |

正規SMILES |

CC1=CC(=C(C=C1)C(C)N)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)-5-methylphenol typically involves the use of chiral catalysts or enzymes to ensure the desired enantiomeric purity. One common method involves the use of transaminase enzymes, which facilitate the transfer of an amino group to a precursor molecule. The reaction conditions often include a buffer solution, a coenzyme, and a cosolvent, with the reaction being carried out under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of ®-2-(1-Aminoethyl)-5-methylphenol may involve the use of biocatalysts such as omega-transaminase. This method is advantageous due to its high selectivity and efficiency, resulting in a product with high optical purity. The post-reaction treatment typically involves acid-alkali extraction, concentration, and crystallization to purify the final product .

化学反応の分析

Types of Reactions

®-2-(1-Aminoethyl)-5-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Halogenated or sulfonated phenols.

科学的研究の応用

®-2-(1-Aminoethyl)-5-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Industry: Used in the production of enantiomerically pure compounds for various industrial applications.

作用機序

The mechanism of action of ®-2-(1-Aminoethyl)-5-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The phenol group can participate in redox reactions, affecting cellular processes. The chiral nature of the compound allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects .

類似化合物との比較

Structural Comparison with Similar Compounds

The compound belongs to a class of substituted phenolic amines. Key structural analogs include:

(S)-2-(1-Aminoethyl)-5-methylphenol

- Structural Difference: Enantiomeric relationship (R vs. S configuration at the aminoethyl group).

- Implications : Chirality significantly impacts biological activity. For example, enantiomers may exhibit divergent binding affinities to chiral receptors or enzymes .

2-(1-Aminoethyl)-3-methylphenol (Stereochemistry unspecified)

- Structural Difference : Methyl group at the meta (3rd) position instead of the para (5th) position.

Pseudallin (6-6'-bis(2H-pyran-3-carbaldehyde) ether)

- Structural Difference: Pseudallin is a bis-pyran aldehyde ether, lacking the phenolic and aminoethyl groups present in the target compound.

- Functional Contrast: While (R)-2-(1-Aminoethyl)-5-methylphenol is a small-molecule amine-phenol hybrid, pseudallin is a larger, polycyclic antibiotic with fungistatic properties .

Physicochemical Properties and Stability

Limited experimental data are available for (R)-2-(1-Aminoethyl)-5-methylphenol. However, comparisons can be inferred from analogous compounds:

Note: Data for (R)-2-(1-Aminoethyl)-5-methylphenol are extrapolated from structural analogs and computational models due to scarcity of primary literature.

生物活性

(R)-2-(1-Aminoethyl)-5-methylphenol, a chiral phenolic compound, has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

(R)-2-(1-Aminoethyl)-5-methylphenol is characterized by the presence of an aminoethyl group and a methyl substituent on the phenolic ring. Its molecular formula is , with a molecular weight of approximately 149.21 g/mol. The compound's chirality contributes to its unique biological interactions.

The biological activity of (R)-2-(1-Aminoethyl)-5-methylphenol is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or receptor modulator , influencing critical biochemical pathways involved in disease processes.

1. Antimicrobial Activity

Studies have demonstrated that (R)-2-(1-Aminoethyl)-5-methylphenol exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

2. Anticancer Properties

Research has indicated that (R)-2-(1-Aminoethyl)-5-methylphenol may possess anticancer properties, particularly through its action on specific cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival .

3. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor in various biochemical assays. For instance, it has shown promise in inhibiting aromatase activity, which is crucial for estrogen synthesis in certain cancers .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of (R)-2-(1-Aminoethyl)-5-methylphenol involved testing its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with (R)-2-(1-Aminoethyl)-5-methylphenol led to a significant reduction in cell viability, with an IC50 value of 15 µM after 48 hours of exposure .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。